(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate
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Description
(2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate is a useful research compound. Its molecular formula is C29H26N2O5 and its molecular weight is 482.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,6R,7R)-Benzhydryl 7-(4-methylbenzamido)-3-methylene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis Techniques
The research in this area focuses on developing novel synthetic routes for bicyclic compounds with significant structural similarities to the compound . For instance, the synthesis of certain benzhydryl esters from precursor compounds like 6-APA showcases complex reactions involving acylation, oxidation, and protection steps leading to rearrangements and cyclization processes with notable yields (Yuan Zhe-dong, 2007). Another study elaborates on the preparation of benzhydryl derivatives through hydrolyzing and esterification processes, emphasizing the efficiency of these synthetic routes by highlighting high yield percentages (Deng Fu-li, 2007).
Structural and Stereochemical Analysis
The stereochemistry and structural attributes of analogues and derivatives have been explored through X-ray crystallography and stereochemical analysis, contributing to a deeper understanding of their molecular configurations. Such studies provide insights into functional group effects on stereoselectivity and the mechanisms of reduction reactions, revealing intricate details about the molecular structure and its influence on chemical reactivity (J. Bateson et al., 1992).
Application in Complex Molecule Synthesis
Some research efforts have been directed towards using these compounds as intermediates in the synthesis of complex molecules, including pharmaceuticals. This includes innovative methodologies for constructing azabicyclic scaffolds from chiral α-hydroxyaldehyde derivatives, demonstrating the potential for these compounds in the asymmetric synthesis of biologically relevant molecules (Alejandro Mahía et al., 2017).
Mechanistic Insights
Further research delves into mechanistic aspects of the synthesis processes, including the use of radical translocation reactions and cycloaddition reactions, to construct bridged azabicyclic compounds. Such studies not only elucidate the underlying reaction mechanisms but also open new avenues for the synthesis of structurally complex and diverse molecular frameworks (M. Ikeda et al., 1996).
properties
IUPAC Name |
benzhydryl (2R,6R,7R)-7-[(4-methylbenzoyl)amino]-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5/c1-18-13-15-22(16-14-18)26(32)30-23-27(33)31-24(19(2)17-35-28(23)31)29(34)36-25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23-25,28H,2,17H2,1H3,(H,30,32)/t23-,24+,28+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHGUDVDPXLJEP-VYKTZEHYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2C3N(C2=O)C(C(=C)CO3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N[C@@H]2[C@@H]3N(C2=O)[C@H](C(=C)CO3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30574880 |
Source
|
Record name | Diphenylmethyl (2R,6R,7R)-7-(4-methylbenzamido)-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30574880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
68313-81-5 |
Source
|
Record name | Diphenylmethyl (2R,6R,7R)-7-(4-methylbenzamido)-3-methylidene-8-oxo-5-oxa-1-azabicyclo[4.2.0]octane-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30574880 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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